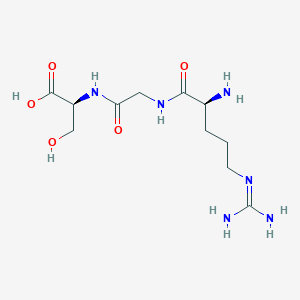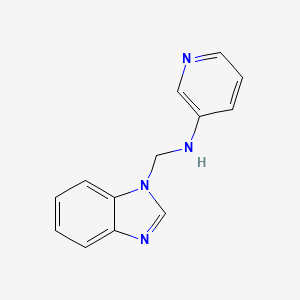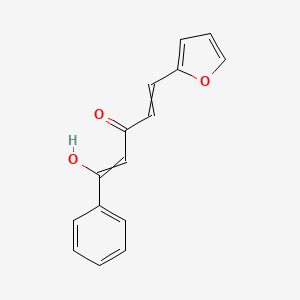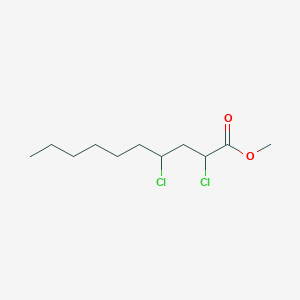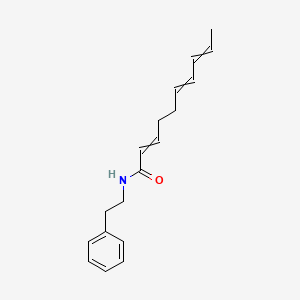
2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)- typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally include the use of solvents such as methanol, ethyl acetate, and n-hexane . The reaction conditions are optimized to ensure the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, ensuring consistent quality and efficiency. The use of advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) is common for analyzing and verifying the composition of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.
Scientific Research Applications
2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, such as anti-inflammatory or antioxidant effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)- include:
- N-(2-phenylethyl)deca-2,6,8-trienamide
- Other amide derivatives with similar structural features
Uniqueness
What sets 2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)- apart from similar compounds is its specific configuration and the presence of both the amide and phenylethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
185815-42-3 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)deca-2,6,8-trienamide |
InChI |
InChI=1S/C18H23NO/c1-2-3-4-5-6-7-11-14-18(20)19-16-15-17-12-9-8-10-13-17/h2-5,8-14H,6-7,15-16H2,1H3,(H,19,20) |
InChI Key |
ZVLFTTDBSQNTOB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCCC=CC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)

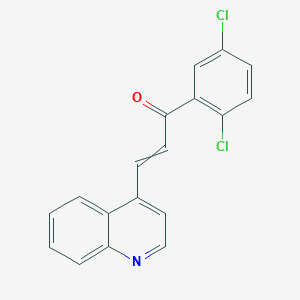
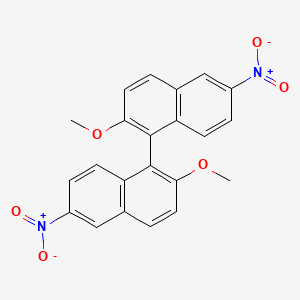


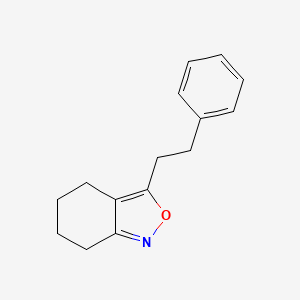
![3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B12558298.png)
![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
![4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol](/img/structure/B12558312.png)
